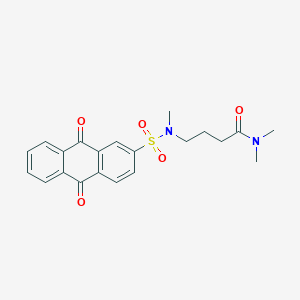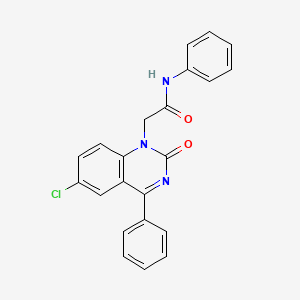
N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including two amide groups and a sulfonamide group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions, particularly those involving nucleophilic attack or acid-base interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the anthracene core, followed by functionalization to introduce the amide and sulfonamide groups. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 9,10-dihydroanthracene core, which is a polycyclic aromatic hydrocarbon. Attached to this core are various functional groups, including amide and sulfonamide groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its functional groups. The amide and sulfonamide groups, for example, are polar and can participate in hydrogen bonding, which could influence the compound’s reactivity in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and the large aromatic system could influence its solubility, melting point, boiling point, and other physical properties .Applications De Recherche Scientifique
Nonlinear Optical Materials
DSDNS exhibits promising nonlinear optical (NLO) properties. Its crystal structure, determined by single crystal X-ray diffraction, reveals a monoclinic system with space group C2/c. The material displays positive photoconductivity and high tolerance against laser damage at 1064 nm. These features position DSDNS as a potential candidate for designing nonlinear optical devices and optical limiters .
Terahertz (THz) Wave Generation
DSDNS can be harnessed for THz wave generation. Understanding its refraction and absorption properties in the terahertz range is crucial for applications in imaging, communication, and spectroscopy. Further research in this area could unlock novel THz devices .
White Light Emission
The luminescence properties of DSDNS suggest its suitability for white light applications. Its chromaticity diagram indicates that it could contribute to white light sources. Researchers may explore its use in lighting technology or displays .
Integrated Photonics Systems
Organic nonlinear optical crystals like DSDNS offer advantages over inorganic counterparts due to intermolecular charge transfer and strong coulomb interactions. These properties make them attractive for integrated photonics systems, ultra-fast communication technologies, and high optical susceptibilities .
Synthesis of Other Compounds
DSDNS contains N, C, H, and O atoms, making it a valuable building block for synthesizing diverse compounds. Researchers can explore its reactivity in reactions involving N, N-dimethylformamide (DMF) or N, N-dimethylacetamide (DMAc) .
Material Stability Studies
DSDNS remains stable up to 273 °C, which is essential for practical applications. Investigating its thermal behavior and tolerance under various conditions can guide material design and usage .
Orientations Futures
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-22(2)19(24)9-6-12-23(3)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPRGRKPQNUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543566.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide](/img/structure/B6543574.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)

![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6543606.png)
![2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6543616.png)

![4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6543625.png)
![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)